N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with cyanomethylamine under appropriate conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or other derivatives.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyanomethyl group may play a role in binding to enzymes or receptors, thereby modulating their activity. The benzofuran ring can interact with various biological molecules, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-1-benzofuran-2-carboxamide
- N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxylate
- N-(cyanomethyl)-2-methyl-1-benzofuran-3-carboxamide
Uniqueness
N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to the specific positioning of the cyanomethyl and carboxamide groups on the benzofuran ring. This unique structure may confer distinct chemical and biological properties compared to its analogs. For instance, the presence of the methyl group at the 3-position can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-9-4-2-3-5-10(9)16-11(8)12(15)14-7-6-13/h2-5H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDKOKXDYCAEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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